1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine
Description
This compound features a pyrazole core substituted with a methyl group at position 1 and a phenyl group at position 3. The pyrazole ring is connected via a carbonyl group to a piperidine ring, which is further modified at position 4 with a [2-(propan-2-yl)-1H-imidazol-1-yl]methyl substituent.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-17(2)22-24-11-14-28(22)16-18-9-12-27(13-10-18)23(29)21-15-20(25-26(21)3)19-7-5-4-6-8-19/h4-8,11,14-15,17-18H,9-10,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHORCJYJFULHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described with the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O2 |
| Molecular Weight | 365.45 g/mol |
| CAS Number | 1219903-42-0 |
| Density | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related pyrazole compound demonstrated potent antifungal activity against various strains, showing high mycelial inhibition rates comparable to commercial fungicides . The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has also highlighted the anticancer potential of pyrazole derivatives. A study focusing on imidazole derivatives, which share structural similarities with our compound, reported that certain derivatives exhibited cytotoxicity against several cancer cell lines. The compounds acted by inducing apoptosis and inhibiting DNA synthesis in cancerous cells .
The mechanisms underlying the biological activities of pyrazole derivatives typically involve:
- Inhibition of Enzymatic Activity : Many pyrazoles inhibit enzymes crucial for cell proliferation and survival.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest at specific checkpoints, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels, contributing to oxidative stress and subsequent cell death in pathogens.
Case Study 1: Antifungal Efficacy
A derivative similar to the compound was tested for its antifungal efficacy against Colletotrichum gloeosporioides. The results indicated significant inhibition rates at varying concentrations, with the highest concentration yielding over 60% inhibition .
Case Study 2: Anticancer Activity
In a study evaluating the cytotoxic effects of pyrazole derivatives on human cancer cell lines, one derivative exhibited an IC50 value of 1.29 µM, indicating strong anticancer activity. This suggests a promising avenue for further development as an anticancer agent .
Scientific Research Applications
Antidiabetic Properties
One of the most notable applications of this compound is its potential as an antidiabetic agent. Analogous compounds have been studied for their efficacy in managing type 2 diabetes mellitus. For instance, the related compound Teneligliptin , which shares structural similarities, has been marketed for diabetes treatment in Japan due to its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .
Neuroprotective Effects
Research indicates that compounds with similar structures may exhibit neuroprotective properties. The piperidine ring is often associated with neuroactive effects, making this compound a candidate for further exploration in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Anti-inflammatory Activity
Compounds containing pyrazole derivatives have been reported to possess anti-inflammatory properties. This suggests that the target compound could be beneficial in treating inflammatory conditions, possibly through modulation of cytokine production or inhibition of inflammatory pathways.
Anticancer Potential
Preliminary studies have indicated that pyrazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The structural features of this compound may enhance its ability to interact with specific cellular targets involved in tumor growth and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Diabetes Management : A study on Teneligliptin demonstrated significant improvements in glycemic control among patients with type 2 diabetes, suggesting that similar compounds could offer therapeutic benefits .
- Neuroprotection : Research involving pyrazole derivatives showed promise in reducing oxidative stress and inflammation in neuronal cells, leading to improved outcomes in models of neurodegeneration .
- Anti-inflammatory Effects : Pyrazole-based compounds have been tested for their ability to inhibit pro-inflammatory cytokines, indicating potential use in chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs identified in the evidence:
Key Observations :
Structural Diversity :
- The target compound’s pyrazole-piperidine-imidazole framework distinguishes it from spirocyclic (PF-05175157) or dual-heterocyclic systems (Compound 8) .
- Unlike razaxaban, which employs a benzisoxazole P1 ligand for Factor Xa inhibition, the target lacks this motif but shares imidazole-mediated interactions .
Substituent Impact :
- The propan-2-yl group on the imidazole ring enhances lipophilicity compared to hydrophilic morpholine (Compound 8) or hydroxypiperidine (5(2H)-isoxazolone derivatives) .
- The 1-methyl-3-phenylpyrazole moiety contrasts with trifluoromethyl (razaxaban) or spirocyclic (PF-05175157) groups, influencing steric and electronic properties .
Synthetic Routes :
- The target compound likely employs amide coupling (pyrazole carbonyl to piperidine) and alkylation (imidazole attachment), similar to methods in (HATU/DIPEA-mediated reactions) .
- Comparatively, razaxaban and PF-05175157 utilize multi-step protocols involving reductive amination or spirocyclization .
Research Findings and Implications
- The target’s imidazole-propan-2-yl group may enhance membrane permeability, a critical factor for CNS-targeting agents .
- Thermodynamic Properties : The calculated molecular weight (~380 g/mol) and lipophilic substituents suggest favorable bioavailability relative to larger analogs like Compound 8 (~580 g/mol) .
Preparation Methods
Solvent and Temperature Effects
Critical parameters influencing yield and purity include:
| Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|
| Pyrazole cyclization | Ethanol | 80 | 85 → 92 |
| Imidazole alkylation | DMF | 80 | 55 → 63 |
| Acylation | DCM | 0 → 25 | 45 → 58 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while low temperatures during acylation minimize side reactions.
Catalytic and Stoichiometric Considerations
-
Cyclization Catalysts : HCl (10 mol%) outperforms H₂SO₄ or AcOH in pyrazole formation, reducing reaction time from 12 to 6 hours.
-
Reductive Amination : NaBH₃CN (1.5 equiv) in THF improves imidazole-piperidine coupling efficiency compared to NaBH₄ (yield: 63% vs. 48%).
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity, with retention time = 12.4 minutes.
Comparative Analysis with Analogous Compounds
Structural Analogues and Yield Trends
Alternative Synthetic Routes
-
Rh-Catalyzed Coupling : A Rh-catalyzed method for 3-piperidines achieves enantioselectivity (>90% ee) but requires specialized ligands and is cost-prohibitive for large-scale synthesis.
-
Microwave-Assisted Synthesis : Reducing reaction times by 50% in pyrazole cyclization (3 hours vs. 6 hours) but compromises yield (72% vs. 85%).
Scale-Up Considerations and Industrial Feasibility
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Pyrazole ring formation : Achieved via hydrazine and β-diketone condensation, followed by functionalization with a methyl group and phenyl substituent .
- Piperidine-imidazole coupling : The piperidine core is modified via nucleophilic substitution or reductive amination to introduce the imidazole-methyl group .
- Carbonyl linkage : Acylation of the pyrazole nitrogen with the piperidine derivative using coupling agents like EDCI or DCC .
Key intermediates : 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and 4-(imidazolylmethyl)piperidine derivatives are critical precursors .
Q. Which spectroscopic techniques are most effective for characterizing its structure?
- NMR spectroscopy : H and C NMR confirm substituent positions and connectivity, particularly for the pyrazole, imidazole, and piperidine moieties .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects and binding interactions .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates .
- Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT or ATP-luciferase assays) .
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling to attach aryl groups efficiently .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while ethanol or methanol improves final coupling steps .
- Purification : Employ flash chromatography or preparative HPLC to isolate high-purity product, especially for stereochemically complex intermediates .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain discrepancies .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., trifluoromethyl vs. methyl groups) to identify pharmacophores responsible for activity .
- Dose-response studies : Adjust concentrations to account for differences in tissue penetration or off-target effects .
Q. How does computational modeling predict target interactions and binding affinity?
- Molecular docking : Use software like AutoDock Vina to simulate binding poses with potential targets (e.g., kinases or GPCRs) .
- MD simulations : Analyze stability of ligand-receptor complexes over time to prioritize high-affinity candidates .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioactivity to guide analog design .
Q. What key considerations apply to designing SAR studies for analogs of this compound?
- Substituent variation : Systematically modify the pyrazole (phenyl vs. methoxy groups) and imidazole (isopropyl vs. methyl groups) to assess steric and electronic effects .
- Bioisosteric replacement : Replace the carbonyl linker with sulfonamide or urea groups to evaluate metabolic stability .
- Activity cliffs : Identify abrupt changes in potency (e.g., >10-fold differences) to pinpoint critical binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
